molecular formula C12H11N5O2 B2889628 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338395-98-5

3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one

Cat. No.: B2889628
CAS No.: 338395-98-5
M. Wt: 257.253
InChI Key: PAQDIKCFPDNCQQ-UHFFFAOYSA-N
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Description

3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with reaction times ranging from several hours to overnight.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one stands out due to its unique pyrazolopyridazine scaffold, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate multiple biological pathways makes it a versatile candidate for drug development .

Properties

IUPAC Name

3-amino-5-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)17-10(18)6-9-11(16-17)12(13)15-14-9/h2-6,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDIKCFPDNCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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